molecular formula C15H18N4O3S B2618604 5,6-Dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide CAS No. 2380083-81-6

5,6-Dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

Cat. No.: B2618604
CAS No.: 2380083-81-6
M. Wt: 334.39
InChI Key: NGRGHTBVYJEIMH-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, and a carboxamide group at position 4 Additionally, it features a sulfamoylphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones with guanidine derivatives under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups at positions 5 and 6 can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Attachment of the Carboxamide Group: The carboxamide group at position 4 can be introduced through amidation reactions, typically using carboxylic acid derivatives and amine sources.

    Addition of the Sulfamoylphenyl Ethyl Side Chain:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylphenyl ethyl side chain, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

5,6-Dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: A similar pyrimidine derivative with a mercapto group instead of a carboxamide group.

    4,6-Dimethyl-2-thiolpyrimidine: Another related compound with a thiol group at position 2.

    N-(4-sulfamoylphenyl)-2-carboxamide derivatives: Compounds with similar sulfamoylphenyl side chains but different core structures.

Uniqueness

5,6-Dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both dimethyl groups and the sulfamoylphenyl ethyl side chain provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5,6-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-10-11(2)18-9-19-14(10)15(20)17-8-7-12-3-5-13(6-4-12)23(16,21)22/h3-6,9H,7-8H2,1-2H3,(H,17,20)(H2,16,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRGHTBVYJEIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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